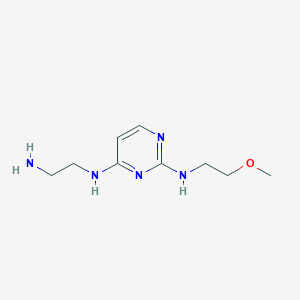
N4)-(2-Aminoethyl)-N2)-(2-methoxyethyl)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4)-(2-Aminoethyl)-N2)-(2-methoxyethyl)pyrimidine-2,4-diamine is a compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of biological activities and are found in many important biomolecules, including DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4)-(2-Aminoethyl)-N2)-(2-methoxyethyl)pyrimidine-2,4-diamine typically involves the reaction of pyrimidine-2,4-diamine with appropriate alkylating agents. One common method includes the use of 2-aminoethyl and 2-methoxyethyl groups as substituents. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for scaling up the production process .
Análisis De Reacciones Químicas
Types of Reactions
N4)-(2-Aminoethyl)-N2)-(2-methoxyethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while reduction can produce more saturated amine derivatives .
Aplicaciones Científicas De Investigación
N4)-(2-Aminoethyl)-N2)-(2-methoxyethyl)pyrimidine-2,4-diamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N4)-(2-Aminoethyl)-N2)-(2-methoxyethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can interfere with the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells . The pathways involved include the regulation of cyclin-CDK complexes and downstream signaling cascades that control cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]pyrimidine-2,4-diamine: Known for its CDK6 inhibitory activity and antitumor properties.
N2,N4-Disubstituted Pyrimidine-2,4-Diamines: Effective CDK2/CDK9 inhibitors with antiproliferative effects.
Uniqueness
N4)-(2-Aminoethyl)-N2)-(2-methoxyethyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain CDKs makes it a valuable compound for targeted cancer therapy .
Propiedades
IUPAC Name |
4-N-(2-aminoethyl)-2-N-(2-methoxyethyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-15-7-6-13-9-12-4-2-8(14-9)11-5-3-10/h2,4H,3,5-7,10H2,1H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHAOUQBIUMWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=CC(=N1)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














